Decanophenone, 2',5'-dimethoxy-
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Overview
Description
Decanophenone, 2’,5’-dimethoxy-, also known as 2’,5’-dimethoxyacetophenone, is an organic compound with the molecular formula C10H12O3. It is a derivative of acetophenone, where two methoxy groups are attached to the benzene ring at the 2’ and 5’ positions. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-dimethoxyacetophenone typically involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production methods for 2’,5’-dimethoxyacetophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Friedel-Crafts acylation reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2’,5’-dimethoxyacetophenone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Produces 2’,5’-dimethoxybenzoic acid.
Reduction: Produces 2’,5’-dimethoxyphenylethanol.
Substitution: Produces various substituted acetophenones depending on the reagents used.
Scientific Research Applications
2’,5’-dimethoxyacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2’,5’-dimethoxyacetophenone involves its interaction with various molecular targets. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular receptors. The specific pathways and targets depend on the context of its use, such as in biological assays or chemical reactions.
Comparison with Similar Compounds
2’,5’-dimethoxyacetophenone can be compared with other similar compounds, such as:
2,5-dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
2,5-dimethoxyphenethylamine: Contains an ethylamine group instead of an acetophenone moiety.
2,5-dimethoxy-4-methylamphetamine (DOM): A psychoactive compound with a similar methoxy substitution pattern.
The uniqueness of 2’,5’-dimethoxyacetophenone lies in its specific functional groups and their positions on the benzene ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
49710-91-0 |
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Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)decan-1-one |
InChI |
InChI=1S/C18H28O3/c1-4-5-6-7-8-9-10-11-17(19)16-14-15(20-2)12-13-18(16)21-3/h12-14H,4-11H2,1-3H3 |
InChI Key |
WLCQFJVNKAFPHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
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